N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide
Description
Introduction to N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide
Systematic Nomenclature and Structural Identification
This compound is a derivative of acetamide featuring a phenyl ring substituted at the para position with a 2,2-dihydroxyacetyl group. Its systematic IUPAC name, N-[4-(2,2-dihydroxyacetyl)phenyl]acetamide, reflects this substitution pattern. The molecular formula is C₁₀H₁₁NO₄ , with a molecular weight of 209.20 g/mol (hydrate form).
Structural Features:
- Core structure : A phenyl group linked to an acetamide moiety via a para-substituted dihydroxyacetyl group.
- Functional groups :
- Acetamide (-NHCOCH₃)
- 2,2-Dihydroxyacetyl (-CO-C(OH)₂)
The compound exists as a hydrate due to the stabilization of the glyoxal-derived carbonyl group through hydration. Its SMILES representation is CC(=O)NC1=CC=C(C=C1)C(=O)C(O)O , highlighting the dihydroxyacetophenone backbone.
Spectroscopic Characteristics:
While direct experimental data for this compound are limited, analogous structures suggest:
- IR spectroscopy : Strong absorption bands for carbonyl groups (C=O) at ~1650–1750 cm⁻¹ and hydroxyl (-OH) stretches at ~3200–3500 cm⁻¹.
- NMR :
Historical Development in Acetamide Derivatives Research
Acetamide derivatives have been extensively studied for their pharmacological and synthetic utility. The introduction of This compound aligns with two key trends in acetamide research:
Anti-Inflammatory Applications
Recent work has focused on acetamide derivatives as cyclooxygenase-II (COX-II) inhibitors. For example, compounds like 3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-yl)benzamide demonstrate how structural modifications enhance anti-inflammatory activity while mitigating gastrointestinal toxicity. The dihydroxyacetyl group in This compound may similarly improve solubility and metabolic stability.
Enzyme Inhibition Studies
Substituted acetamides have shown promise as enzyme inhibitors. In a 2023 study, derivatives with carbonyl substitutions exhibited potent butyrylcholinesterase (BChE) inhibition (IC₅₀ values < 50 μM), highlighting the role of electron-withdrawing groups in enhancing binding affinity. The dihydroxyacetyl moiety in This compound could modulate enzyme interactions through hydrogen bonding or steric effects.
Position Within the Glyoxal-Phenylacetamide Chemical Taxonomy
This compound occupies a unique niche within glyoxal-containing phenylacetamides. Its taxonomy is defined by:
Glyoxal Derivatives
Glyoxal (1,2-ethanedial) derivatives are characterized by their dual carbonyl functionality. The dihydroxyacetyl group in this compound arises from the hydration of glyoxal, forming a geminal diol (-C(OH)₂). This hydration stabilizes the reactive aldehyde groups, making the compound less prone to polymerization.
Phenylacetamide Subclasses
Phenylacetamides are classified based on substitution patterns:
This compound’s hydrated glyoxal group distinguishes it from simpler phenylacetamides and aligns it with bioactive molecules like phenylglyoxal , a known arginine-modifying reagent.
Properties
IUPAC Name |
N-[4-(2,2-dihydroxyacetyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5,10,14-15H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNPZGXVBFRNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide typically involves the reaction of 4-aminophenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation. The process can be summarized as follows:
Starting Materials: 4-aminophenol and acetic anhydride.
Catalyst: Commonly used catalysts include acids or bases to facilitate the reaction.
Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C with continuous stirring.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves similar steps as the laboratory synthesis but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically in an inert atmosphere.
Substitution: Halogens, nitrating agents; conditions: often require a catalyst and controlled temperature.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide has been synthesized and studied for its biological activities. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
- Anti-Inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects. Research indicates that derivatives of N-(4-hydroxyphenyl)acetamide exhibit significant anti-inflammatory activity, suggesting that this compound may also possess similar properties .
- Analgesic Effects : The compound may have analgesic effects, as indicated by studies on related phenylacetamides. These compounds are often explored for their ability to alleviate pain and reduce fever .
Pharmacological Studies
Pharmacological investigations have highlighted the potential of this compound in treating various conditions:
- Cancer Research : Compounds with similar structures have been studied for their effects on cancer cells. For instance, certain phenylacetamides have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cell lines . This raises the possibility that this compound could be explored for anticancer properties.
- Diabetes Management : Research into the role of lipoxygenases (LOX), which are implicated in diabetes and related complications, suggests that compounds affecting LOX activity may be beneficial. The structure of this compound may allow it to interact with these pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:
- Synthesis and Optimization : The synthesis of analogs and derivatives can help identify modifications that enhance efficacy and reduce toxicity. For example, studies on related phenolic compounds have led to the identification of more potent derivatives with improved therapeutic profiles .
- Computational Studies : Molecular docking and computational modeling can provide insights into how this compound interacts with biological targets at the molecular level. This approach aids in predicting its behavior in biological systems and guiding further experimental design .
Case Studies
Several case studies illustrate the applications of similar compounds:
- Case Study 1 : A study investigated a series of phenylacetamides for their antidepressant effects. One compound showed superior activity compared to standard treatments like imipramine, indicating that structural modifications can lead to enhanced therapeutic effects .
- Case Study 2 : Research on anti-inflammatory agents derived from phenolic structures suggested that modifications could significantly affect their potency against inflammatory mediators. This supports the potential for this compound to be developed as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. This action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide and related compounds:
Key Observations :
- Polarity and Solubility: The dihydroxyacetyl group in this compound increases hydrophilicity compared to non-polar derivatives like N-(4-methylphenyl)acetamide. This contrasts with sulfonamide-containing analogs (e.g., 5i–5o), where the sulfonyl group enhances electronic withdrawal but may reduce aqueous solubility .
- Biological Activity: Paracetamol’s hydroxyl group is critical for cyclooxygenase inhibition, whereas the dihydroxyacetyl group may target different enzymes or receptors due to its dual hydroxyls.
Spectroscopic and Physical Properties
- NMR Data : The dihydroxyacetyl group would produce distinct ¹H-NMR signals (e.g., ~δ 4–5 ppm for hydroxyl protons) and ¹³C-NMR peaks for the acetyl carbonyl (~δ 170 ppm) and diol carbons. This contrasts with sulfonamide derivatives, where sulfonyl carbons appear at ~δ 40–50 ppm .
- Melting Points and Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points due to increased crystallinity. The dihydroxyacetyl group may lower thermal stability compared to halogenated analogs due to hygroscopicity .
Biological Activity
N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antibacterial properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which includes a phenyl ring substituted with a dihydroxyacetyl group and an acetamide moiety. The presence of hydroxyl groups suggests potential for hydrogen bonding, influencing its solubility and reactivity.
Biological Activity Overview
The compound's biological activities have been explored through various studies focusing on its anti-inflammatory, antibacterial, and cytotoxic effects.
Anti-Inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance:
- In Vivo Studies : A study demonstrated that N-(2-hydroxy phenyl)acetamide (a related compound) significantly reduced pro-inflammatory cytokines such as IL-1β and TNF-α in a rat model of adjuvant-induced arthritis. The treatment led to decreased paw edema and improved overall inflammatory profiles in renal tissues .
- Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of nitric oxide production and modulation of oxidative stress markers, which are critical in inflammatory responses .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated:
- In Vitro Studies : Compounds structurally related to this compound have shown promising antibacterial activity against various bacterial strains. For example, a derivative demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae, indicating superior efficacy compared to established antibiotics .
- Mechanism of Action : Scanning electron microscopy (SEM) studies revealed that these compounds could disrupt bacterial cell membranes, leading to cell lysis and loss of function .
Cytotoxicity Studies
Cytotoxic effects have been assessed using various cell lines:
- Cell Line Testing : Related compounds have been tested on human fibroblast (BJ), embryonic kidney (HEK-293), and monkey kidney epithelial (Vero) cells. These studies indicated low toxicity levels at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Nephroprotective Effects : In a model of doxorubicin-induced nephrotoxicity, treatment with related salicylic acid derivatives resulted in significant renal protection by improving urinary protein levels and reducing inflammatory markers in serum .
- Anti-Arthritic Activity : A study on adjuvant-induced arthritis in rats showed that administration of related compounds resulted in reduced body weight loss and paw edema volume compared to control groups .
Data Tables
Q & A
Basic: What synthetic strategies are commonly employed for N-(4-(2,2-Dihydroxyacetyl)phenyl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via bromoacetyl intermediates, as seen in analogous structures. For example, N-[4-(2-bromoacetyl)phenyl]acetamide is synthesized from 4-acetamidophenacyl bromide with ~90% yield using bromination agents like molecular bromine in acetic acid . To introduce the dihydroxyacetyl group, oxidation or hydrolysis of the bromoacetyl intermediate under controlled conditions (e.g., aqueous NaOH or catalytic oxidation) may be employed. Optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of oxidizing agents. Yield improvements are achievable via column chromatography or recrystallization for purification .
Advanced: How does the dihydroxyacetyl moiety influence pharmacokinetic properties compared to structural analogs like paracetamol?
Answer:
The dihydroxyacetyl group increases hydrophilicity compared to paracetamol’s hydroxyl group, potentially altering absorption and metabolism. Computational modeling (e.g., LogP calculations) predicts reduced membrane permeability but enhanced solubility. In vitro assays (e.g., Caco-2 cell monolayers) can assess permeability, while LC-MS/MS quantifies metabolic stability in liver microsomes. Comparative studies with N-(4-hydroxyphenyl)acetamide (paracetamol) may reveal shifts in cytochrome P450 metabolism (e.g., CYP3A4 vs. CYP2E1) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- NMR : NMR identifies acetyl (-COCH) and dihydroxyacetyl (-CO-C(OH)) protons (δ 2.1–2.3 ppm and δ 4.5–5.5 ppm, respectively). NMR confirms carbonyl carbons (~170–175 ppm).
- IR : Strong absorbance at ~1650 cm (amide C=O) and ~3300 cm (hydroxyl O-H).
- MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]).
Contradictions (e.g., unexpected splitting in NMR) are resolved by variable-temperature NMR or 2D techniques (COSY, HSQC) to confirm stereochemistry and hydrogen bonding .
Advanced: How can in silico predictions of biological targets be experimentally validated for this compound?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX) or serotonin receptors.
- In Vitro Assays :
- COX-1/2 inhibition (enzyme-linked immunosorbent assay, ELISA).
- Radioligand binding assays for receptor affinity (e.g., μ-opioid receptors).
- Cellular Models : Measure anti-inflammatory activity in RAW 264.7 macrophages (NF-κB pathway) or analgesic effects in neuronal cell lines .
Basic: What are the solubility and stability challenges during purification, and how are they addressed?
Answer:
The dihydroxyacetyl group increases polarity, leading to poor solubility in non-polar solvents. Strategies include:
- Solvent Selection : Use DMSO or aqueous ethanol for dissolution.
- Stabilization : Store at 4°C under inert gas (N) to prevent oxidation.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or crystallization using ethanol/water mixtures .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the dihydroxyacetyl group in bioactivity?
Answer:
- Analog Synthesis : Prepare derivatives (e.g., mono-hydroxyacetyl, methyl-protected) and compare activities.
- Pharmacological Testing :
- Analgesic activity via acetic acid writhing test (rodent models).
- Anti-inflammatory assays (carrageenan-induced paw edema).
- Computational SAR : Quantum mechanical calculations (e.g., DFT) to map electrostatic potentials and hydrogen-bonding capacity .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: How can metabolic pathways be mapped using isotopic labeling or tandem mass spectrometry?
Answer:
- Isotopic Labeling : Synthesize -labeled dihydroxyacetyl moiety to track metabolites via LC-MS.
- MS/MS Fragmentation : Identify glucuronide or sulfate conjugates in urine/bile samples from animal studies.
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
Basic: What are the key differences in IUPAC nomenclature between this compound and its analogs?
Answer:
- This compound : The dihydroxyacetyl group (-CO-C(OH)) distinguishes it from N-(4-hydroxyphenyl)acetamide (paracetamol) and sulfonamide derivatives (e.g., N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide ). Nomenclature prioritizes substituent position (para) and functional group hierarchy (amide > hydroxyl) .
Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) via response surface methodology.
- Quality Control : Validate purity via UPLC-UV (≥95%) and quantify impurities (e.g., diacetyl byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
